6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

Catalog No.
S587685
CAS No.
17952-87-3
M.F
C12H12N2O2
M. Wt
216.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-on...

CAS Number

17952-87-3

Product Name

6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

IUPAC Name

6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

InChI

InChI=1S/C12H12N2O2/c1-16-7-2-3-10-9(6-7)8-4-5-13-12(15)11(8)14-10/h2-3,6,14H,4-5H2,1H3,(H,13,15)

InChI Key

PWARHDUWOJUADN-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC3=C2CCNC3=O

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCNC3=O

Potential Role in Neurodegenerative Diseases:

6-Me-THIQ is a naturally occurring beta-carboline alkaloid found in various plants and biological fluids. Research suggests it might play a role in the development of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Studies in animal models have shown that 6-Me-THIQ can induce neurotoxicity and contribute to the formation of protein aggregates, a hallmark of these diseases [, ]. However, further research is needed to understand the precise mechanisms involved and its potential as a therapeutic target.

Investigation as a Biomarker:

Due to its presence in biological fluids, 6-Me-THIQ is being explored as a potential biomarker for neurodegenerative diseases. Studies have shown altered levels of 6-Me-THIQ in the cerebrospinal fluid of patients with Alzheimer's disease and Parkinson's disease compared to healthy controls [, ]. However, the diagnostic utility of 6-Me-THIQ as a biomarker still needs further validation and research to establish its specificity and sensitivity.

6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is a member of the beta-carboline family, which are indole alkaloids known for their complex structures and diverse biological activities. This compound is characterized by its methoxy group at the 6-position and a tetrahydro structure that contributes to its unique properties. Its molecular formula is C12H12N2O2C_{12}H_{12}N_{2}O_{2}, and it has a molar mass of approximately 216.24 g/mol .

Beta-carbolines, including this compound, are often studied for their psychoactive effects and potential therapeutic applications. They are structurally related to other compounds such as harmaline and tetrahydroharmine, which are known for their interactions with neurotransmitter systems .

Typical of beta-carbolines:

  • Oxidation: The presence of the methoxy group allows for oxidation reactions that can modify the compound's properties.
  • Reduction: Reduction reactions can lead to the formation of different derivatives with altered pharmacological profiles.
  • Substitution: The nitrogen atoms in the structure can participate in nucleophilic substitution reactions, potentially leading to new compounds with varied biological activities .

These reactions are essential for the synthesis of analogs that may exhibit enhanced or different biological activities.

The biological activity of 6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has been explored primarily through its interactions with neurotransmitter receptors. Limited studies indicate that it binds to several serotonin receptors (5-HT1 and 5-HT2), dopamine D2 receptors, and benzodiazepine receptors. This binding profile suggests potential psychoactive effects, although detailed human studies are scarce .

In animal models, it has shown mild psychoactive effects at doses around 1.5 mg/kg, indicating that while it may not be as potent as some related compounds, it still possesses notable activity .

The synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one typically involves multi-step organic synthesis techniques. Common methods include:

  • Condensation Reactions: Starting from tryptamine derivatives and aldehydes or ketones to form the beta-carboline core.
  • Methylation: Introducing the methoxy group through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
  • Cyclization: Utilizing cyclization techniques to form the tetrahydro structure from linear precursors.

These methods allow for the production of this compound in sufficient yields for research purposes .

6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has potential applications in various fields:

  • Pharmacology: Due to its interaction with neurotransmitter systems, it may be explored for therapeutic uses in treating mood disorders or anxiety.
  • Research: As a model compound for studying beta-carboline derivatives and their effects on the central nervous system.
  • Natural Products Chemistry: It may be isolated from plant sources like those belonging to the Virola genus, contributing to ethnobotanical studies .

Interaction studies have primarily focused on how 6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one interacts with various neurotransmitter receptors. Research indicates it may enhance serotoninergic activity while also modulating dopaminergic pathways. These interactions could explain its psychoactive properties and potential therapeutic effects .

Several compounds share structural similarities with 6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Features
TetrahydroharmineBeta-carbolineMore potent psychoactive effects; similar structure
HarmalineBeta-carbolineKnown for strong MAO-inhibiting properties
PinolineBeta-carbolineExhibits mild psychoactivity; found in pineal gland
7-Methoxy-tetrahydroharmineStructural isomerSlightly different potency and receptor binding

While all these compounds share a beta-carboline framework, 6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is unique due to its specific methoxy substitution pattern and resulting pharmacological profile .

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

216.089877630 g/mol

Monoisotopic Mass

216.089877630 g/mol

Heavy Atom Count

16

UNII

39TAX3LQ5V

Other CAS

17952-87-3

Wikipedia

6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one

Dates

Modify: 2023-08-15

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